molecular formula C15H17NO3S B12257275 N-[3-(hydroxymethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide

N-[3-(hydroxymethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B12257275
M. Wt: 291.4 g/mol
InChI Key: FXDPFIUQSMNGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(hydroxymethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide is an organic compound with a complex structure that includes a sulfonamide group, a hydroxymethyl group, and two methyl groups attached to a benzene ring

Properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

N-[3-(hydroxymethyl)phenyl]-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H17NO3S/c1-11-6-7-12(2)15(8-11)20(18,19)16-14-5-3-4-13(9-14)10-17/h3-9,16-17H,10H2,1-2H3

InChI Key

FXDPFIUQSMNGCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC(=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(hydroxymethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide typically involves the reaction of 3-(hydroxymethyl)aniline with 2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[3-(hydroxymethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(hydroxymethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(hydroxymethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the hydroxymethyl group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(hydroxymethyl)phenyl]acetamide
  • N-[3-(hydroxymethyl)phenyl]benzamide
  • N-[3-(hydroxymethyl)phenyl]methanesulfonamide

Uniqueness

N-[3-(hydroxymethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide is unique due to the presence of both the hydroxymethyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The two methyl groups on the benzene ring also influence its steric and electronic properties, differentiating it from other similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.